molecular formula C26H24F3N3O2S B2504694 6,7-dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine CAS No. 691858-06-7

6,7-dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine

Katalognummer: B2504694
CAS-Nummer: 691858-06-7
Molekulargewicht: 499.55
InChI-Schlüssel: VZUNELPNXAWMIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 6,7-dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine (CAS: 691858-06-7) is a quinazolinimine derivative characterized by a 6,7-dimethoxy-substituted quinazoline core. Key structural features include:

  • 4(3H)-Quinazolinimine backbone: A nitrogen-rich heterocycle often associated with pharmacological activity .

Eigenschaften

IUPAC Name

6,7-dimethoxy-3-(2-phenylethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]quinazolin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F3N3O2S/c1-33-22-14-20-21(15-23(22)34-2)31-25(32(24(20)30)13-12-17-6-4-3-5-7-17)35-16-18-8-10-19(11-9-18)26(27,28)29/h3-11,14-15,30H,12-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUNELPNXAWMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC=C(C=C3)C(F)(F)F)CCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6,7-Dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine is a synthetic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • A quinazoline core
  • Dimethoxy and phenethyl substituents
  • A trifluoromethylbenzyl sulfanyl group

This unique structure contributes to its biological activity and interaction with various biological targets.

Antimicrobial Properties

Research indicates that quinazoline derivatives exhibit significant antimicrobial activity. A study highlighted that modifications in the quinazoline structure could enhance efficacy against various pathogens. Specifically, compounds similar to 6,7-dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine demonstrated potent antibacterial and antifungal activities in vitro, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antiparasitic Activity

In a phenotypic screening campaign, quinazoline derivatives were identified for their potential against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. The compound exhibited promising in vitro activity, leading to significant reductions in worm burden in mouse models when used alongside praziquantel . This suggests its potential as a co-treatment option.

The mechanisms through which 6,7-dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine exerts its effects are still under investigation. However, several hypotheses have emerged:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or replication.
  • Cellular Interference : It could disrupt cellular processes in pathogens, leading to reduced viability.

Case Studies and Research Findings

StudyFindings
Screening for Antimicrobial ActivityThe compound showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria with MIC values lower than standard antibiotics .
Antiparasitic EvaluationDemonstrated effective reduction of S. mansoni in infected mice when combined with praziquantel .
Antiviral TestingRelated compounds showed IC50 values indicating potential effectiveness against rhinovirus .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

The following table summarizes key analogues and their structural differences:

Compound Name (CAS) Substituents at Position 3 Substituents at Position 2 Molecular Weight (g/mol) Key Properties
Target Compound (691858-06-7) Phenethyl 4-(Trifluoromethyl)benzylsulfanyl Not explicitly stated (estimated ~530–550) High lipophilicity due to phenethyl; CF₃ enhances electronic effects .
3-(2-Furylmethyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine (691858-04-5) 2-Furylmethyl 3-(Trifluoromethyl)benzylsulfanyl 475.49 Lower MW; furan ring may reduce stability compared to aromatic phenethyl. Predicted density: 1.37 g/cm³ .
6,7-Dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine (691868-98-1) 3-(Trifluoromethyl)benzyl 4-Pyridinylmethylsulfanyl 486.5 Pyridine introduces basicity; MW 486.3. Purity ≥95% .
2-(Benzylsulfanyl)-3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-4(3H)-quinazolinimine (477848-72-9) 3-Chloro-4-methoxybenzyl Benzylsulfanyl 482.00 Chloro and methoxy groups increase polarity; MW 482.00 .
3-(3-Chloro-4-methoxybenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine (Not specified) 3-Chloro-4-methoxybenzyl 3-(Trifluoromethyl)benzylsulfanyl 549.99 High MW (549.99); chloro and CF₃ groups may enhance receptor binding but reduce solubility .

Key Differences and Implications

Position 3 Substituents: Phenethyl vs. Furylmethyl: The phenethyl group in the target compound likely improves lipophilicity compared to the smaller, oxygen-containing furylmethyl group in 691858-04-4. This could enhance blood-brain barrier penetration in therapeutic contexts . Chloro-Methoxybenzyl vs.

Position 2 Substituents: Benzylsulfanyl vs. Pyridinylmethylsulfanyl: The pyridinylmethylsulfanyl group in 691868-98-1 introduces a basic nitrogen, which may alter solubility and hydrogen-bonding interactions compared to the non-polar benzylsulfanyl group .

In contrast, the methoxy group in 477848-72-9 is electron-donating, which may reduce binding affinity in certain enzyme inhibitors .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (estimated >500 g/mol) compared to 691858-04-5 (475.49 g/mol) may reduce aqueous solubility, a common challenge in drug development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.